molecular formula C14H12FN3 B14065070 [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile

[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile

Cat. No.: B14065070
M. Wt: 241.26 g/mol
InChI Key: QOHPSRQZAAFMBK-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile: is a chemical compound with the molecular formula C14H12FN3 This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a benzylidene group attached to a propanedinitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile typically involves the condensation of 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde with malononitrile under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which facilitates the formation of the benzylidene linkage .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the nitrile groups can yield primary amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through interactions with the target site .

Comparison with Similar Compounds

  • 3-Fluoro-4-(pyrrolidin-1-yl)benzonitrile
  • 3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid
  • 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde

Comparison: Compared to its analogs, [3-Fluoro-4-(pyrrolidin-1-yl)benzylidene]propanedinitrile is unique due to the presence of the benzylidene and propanedinitrile groups, which confer distinct chemical reactivity and potential biological activity. The fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C14H12FN3

Molecular Weight

241.26 g/mol

IUPAC Name

2-[(3-fluoro-4-pyrrolidin-1-ylphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C14H12FN3/c15-13-8-11(7-12(9-16)10-17)3-4-14(13)18-5-1-2-6-18/h3-4,7-8H,1-2,5-6H2

InChI Key

QOHPSRQZAAFMBK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=C(C#N)C#N)F

Origin of Product

United States

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